3-Nitroquinolin-2-ol
Overview
Description
3-Nitroquinolin-2-ol is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O3. It is a derivative of quinoline, which is a significant class of compounds due to their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of 3-Nitroquinolin-2-ol can be achieved through various methods. One common synthetic route involves the nitration of quinolin-2-ol. This process typically uses nitric acid as the nitrating agent under controlled conditions to introduce the nitro group at the 3-position of the quinoline ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
3-Nitroquinolin-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include molecular iodine for iodocyclization and various catalysts for oxidation and reduction reactions . The major products formed from these reactions are often other quinoline derivatives with different functional groups .
Scientific Research Applications
3-Nitroquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antibacterial and antitumor properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitroquinolin-2-ol involves its interaction with various molecular targets. For instance, its antibacterial activity may stem from the metal ion complexation vital for bacterial growth . Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its potential antitumor activity .
Comparison with Similar Compounds
3-Nitroquinolin-2-ol can be compared with other quinoline derivatives such as:
Nitroxoline: Known for its antibacterial properties.
Chloroquine: Used as an antimalarial agent.
Quinine: Another antimalarial compound.
Mefloquine: Used for treating and preventing malaria.
What sets this compound apart is its unique nitro group at the 3-position, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-nitro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h1-5H,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVAAWXYMDEDLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433745 | |
Record name | 2(1H)-Quinolinone, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103029-75-0 | |
Record name | 2(1H)-Quinolinone, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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